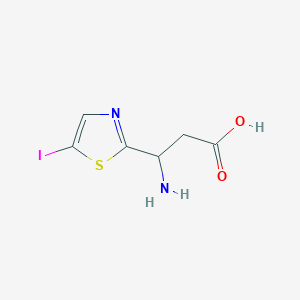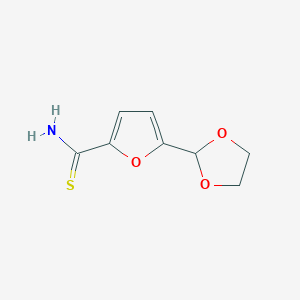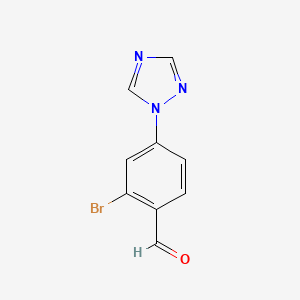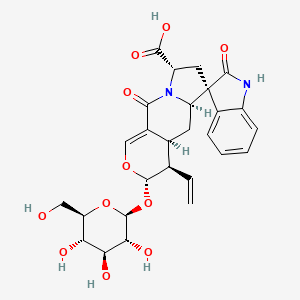
MappiodosideE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MappiodosideE is a unique compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MappiodosideE involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the final structure of this compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may involve the use of high-pressure and high-temperature conditions to accelerate the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: MappiodosideE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are performed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
MappiodosideE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential to treat various diseases due to its unique reactivity and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Wirkmechanismus
The mechanism of action of MappiodosideE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its therapeutic potential and to develop effective applications.
Vergleich Mit ähnlichen Verbindungen
MappiodosideE is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodosideA, MappiodosideB, and MappiodosideC share structural similarities with this compound.
Eigenschaften
Molekularformel |
C27H30N2O11 |
|---|---|
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
(3S,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid |
InChI |
InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27+/m1/s1 |
InChI-Schlüssel |
MZNPJNSFCREQFS-PQKHNBROSA-N |
Isomerische SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Kanonische SMILES |
C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


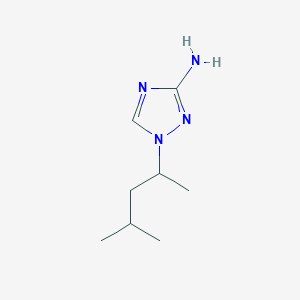
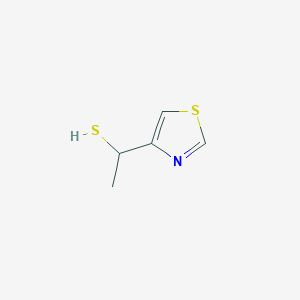


![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)


